molecular formula C13H13Cl2NO3S2 B604761 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine CAS No. 914619-13-9

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine

Cat. No.: B604761
CAS No.: 914619-13-9
M. Wt: 366.3g/mol
InChI Key: CFAXRLJNLLHJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine is a complex organic compound that features a benzene ring substituted with chlorine, ethoxy, and sulfonamide groups. The presence of the thiophene moiety adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and sulfonamide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques like chromatography and crystallization ensures the compound’s consistency and quality.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-4-ethoxybenzenesulfonamide
  • 2,5-dichloro-N-[(thiophen-2-yl)methyl]benzenesulfonamide
  • 4-ethoxy-N-[(thiophen-2-yl)methyl]benzenesulfonamide

Uniqueness

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](2-thienylmethyl)amine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

CAS No.

914619-13-9

Molecular Formula

C13H13Cl2NO3S2

Molecular Weight

366.3g/mol

IUPAC Name

2,5-dichloro-4-ethoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C13H13Cl2NO3S2/c1-2-19-12-6-11(15)13(7-10(12)14)21(17,18)16-8-9-4-3-5-20-9/h3-7,16H,2,8H2,1H3

InChI Key

CFAXRLJNLLHJNS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CS2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.